4-(3,5-Dicarboxyphenyl)-2-methoxyphenol
Description
4-(3,5-Dicarboxyphenyl)-2-methoxyphenol is a biphenyl-derived compound featuring two carboxylic acid groups at the 3,5-positions of one phenyl ring and a methoxy group at the 2-position of the adjacent phenolic ring.
Properties
IUPAC Name |
5-(4-hydroxy-3-methoxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-21-13-7-8(2-3-12(13)16)9-4-10(14(17)18)6-11(5-9)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUIJESRGODTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685763 | |
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-61-0 | |
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dicarboxyphenyl)-2-methoxyphenol typically involves the reaction of 3,5-dicarboxybenzaldehyde with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dicarboxyphenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(3,5-Dicarboxyphenyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as metal-organic frameworks.
Mechanism of Action
The mechanism of action of 4-(3,5-Dicarboxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The carboxylic acid groups can also interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and functional differences:
Functional Group Analysis
- Carboxylic Acid vs. Fluoro Groups: The 3,5-dicarboxy substituents in this compound enhance water solubility under basic conditions and enable coordination with metal ions, making it suitable for MOF synthesis. In contrast, the 3,5-difluoro analog (CAS 918629-67-1) exhibits greater lipophilicity, favoring membrane permeability in biological systems .
- Methoxy vs. Formyl Groups: Replacing the methoxy group with a formyl group (as in 4-(3,5-Dicarboxyphenyl)-2-formylphenol) introduces a reactive aldehyde, enabling covalent modifications or Schiff base formation, which is critical in polymer and MOF chemistry .
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